molecular formula C4H9Cl2N B1282480 4-Chlorobut-2-en-1-amine hydrochloride

4-Chlorobut-2-en-1-amine hydrochloride

Cat. No.: B1282480
M. Wt: 142.02 g/mol
InChI Key: ZGCNYBMDGKVWFH-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobut-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H9Cl2N

Molecular Weight

142.02 g/mol

IUPAC Name

(E)-4-chlorobut-2-en-1-amine;hydrochloride

InChI

InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+;

InChI Key

ZGCNYBMDGKVWFH-TYYBGVCCSA-N

Isomeric SMILES

C(/C=C/CCl)N.Cl

Canonical SMILES

C(C=CCCl)N.Cl

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Chlorobut-2-en-1-amine hydrochloride (C₄H₆ClN·HCl) is characterized by its alkyne structure, featuring both a halogen and an amine group. Its reactivity as an amine allows it to participate in nucleophilic substitution and addition reactions, making it a valuable building block in organic synthesis.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing anti-cancer agents due to its ability to modify biological pathways. Research indicates that this compound can inhibit specific enzymes linked to cancer progression, thereby contributing to therapeutic strategies against malignancies.

Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of key metabolic pathways essential for tumor growth, highlighting its potential as a lead compound in drug discovery.

Organic Synthesis

In organic chemistry, this compound is employed for creating complex molecules. It allows researchers to explore new chemical reactions and develop novel compounds through substitution and addition reactions.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionChlorine atom is replaced by other nucleophiles.
Addition ReactionsTriple bond participates in addition with various reagents.

Agricultural Chemicals

The compound is also significant in formulating agrochemicals, contributing to the development of herbicides and pesticides that enhance crop protection and yield. Its reactivity allows for the modification of existing chemical structures to improve efficacy against pests.

Case Study: Herbicide Development
Research has shown that derivatives of this compound can effectively target specific enzymes in plant pathogens, leading to the development of more effective herbicides with reduced environmental impact.

Material Science

In material science, this compound plays a role in producing specialty polymers and materials. Its unique properties can improve product performance across various applications, including coatings and adhesives.

The biological activity of this compound stems from its reactivity as an amine. It has been evaluated for its potential as an enzyme inhibitor, particularly against metallo-beta-lactamases.

Table 2: Enzyme Inhibition Studies

Enzyme TypeInhibition TypeKi Value (µM)
Metallo-beta-lactamases (VIM-2)Non-competitive1.5

Antimicrobial Properties

This compound has shown promising results in antimicrobial activity against resistant bacterial strains. Studies indicate that it can reverse antibiotic resistance, enhancing the efficacy of existing treatments.

Case Study: Efficacy Against Resistant Strains
In vitro studies demonstrated that this compound significantly reduced the minimum inhibitory concentration required for imipenem against resistant strains of E. coli, suggesting its potential role in combination therapies.

Toxicological Assessments

While exhibiting considerable biological activity, toxicological evaluations reveal that this compound poses irritant properties and environmental hazards. Long-term exposure studies have indicated dose-dependent increases in organ weights and tumor development in certain tissues.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited in the synthesis of complex amines and cyclic structures.

Reaction Conditions Reagents/Products Key Findings
Primary amine substitutionCu₂O, NEt₃, ω-chloroimine intermediates Forms 2-alkynylpiperidines via intramolecular cyclization (e.g., 70% yield) .
Thiol substitution3-Sulfanylbenzoic acid, Hunig’s base, isopropyl alcoholGenerates 3-(4-aminobut-2-ynylsulfanyl)benzoic acid at 120°C.
Hexamethylenetetramine substitutionDichloromethane, reflux Produces mono-amination salts in near-quantitative yields .

Mechanistic Insight : The substitution proceeds via an SN2 mechanism, facilitated by the electron-withdrawing effect of the adjacent alkene, which polarizes the C–Cl bond .

Addition Reactions

The conjugated alkene participates in electrophilic and radical addition reactions, often leading to functionalized amines.

Reaction Type Conditions Products Yield/Selectivity
HydroaminationCu(I) catalysis, 85°C N-(1-phenylvinyl)-N-propylpropan-1-amine Competitive with substitution pathways
Alkyne couplingAuBr₃ or CuCl₂/Ti(OEt)₄ catalysts Propargylamines (e.g., 2-alkynylpyrrolidines) Up to 83% yield

Key Observation : Cyclohexanone derivatives react efficiently under Cu(I) catalysis, while aromatic ketones require tailored conditions .

Cyclization Reactions

Intramolecular cyclization is a hallmark of this compound, enabling access to nitrogen-containing heterocycles.

  • Example : Reaction with phenylacetylene and Cu₂O produces 2-alkynylpiperidines via iminium intermediates .
  • Mechanism :
    • Alkylation of the primary amine by the ω-chlorine.
    • Intramolecular iminium formation.
    • Alkyne addition to the iminium ion .

Applications : Used in synthesizing enzyme inhibitors (e.g., MDL 73811, a potent anti-trypanosomal agent) .

Comparative Reactivity with Analogues

Compound Reactivity Profile Distinct Features
4-Chlorobut-2-yn-1-amine hydrochlorideHigher electrophilicity at Cl due to sp-hybridized carbon Preferred for Sonogashira couplings .
1-Amino-4-chloro-2-buteneEnhanced stability of intermediates in cyclization Lower thermal stability compared to alkyne analogues .

Key Research Findings

  • Catalytic Systems : Dual Cu(I)/Ti(OEt)₄ systems enable coupling with acyclic ketones, overcoming limitations of earlier methods .
  • Steric Effects : Bulky substituents on the alkyne reduce reaction efficiency (e.g., tert-butyl groups yield <20%) .
  • Functional Group Tolerance : Reactions tolerate NO₂, CF₃, and NH₂ groups on aromatic alkynes .

Preparation Methods

Reaction Mechanism and Steps

This method involves the regioselective amination of (Z)-1,4-dichlorobut-2-ene using hexamethylenetetramine (HMTA), a bulky amine, to form a quaternary ammonium salt. Subsequent hydrolysis yields the target compound. The reaction proceeds via a single-step substitution due to HMTA’s steric hindrance, which prevents over-alkylation.

Key steps :

  • Amination : (Z)-1,4-dichlorobut-2-ene reacts with HMTA in dichloromethane at 0°C, forming 1-[(Z)-4-chloro-2-butenyl]-1-azonia-3,5,7-triaza-tricyclo[3.3.1.1]decane bromide.
  • Hydrolysis : The quaternary salt is treated with concentrated hydrochloric acid in methanol under reflux, cleaving the HMTA moiety to yield (Z)-4-chlorobut-2-en-1-amine hydrochloride.

Optimization and Scalability

  • Solvent selection : Dichloromethane achieves 92% yield, outperforming toluene (60%) and chloroform (85%).
  • Temperature control : Reactions at 0°C minimize byproducts, while room-temperature stirring ensures complete conversion.
  • Catalyst reuse : The HMTA-derived catalyst can be recovered and reused up to five times with minimal yield loss (≤2%).

Performance data :

Parameter Value
Yield 92%
Purity (HPLC) >98%
Reaction time 12–16 hours
Scale Industrial (kg)

Stevens Rearrangement of Quaternary Ammonium Salts

Reaction Design

The Stevens Rearrangement enables the synthesis of unsaturated amines via base-mediated reorganization of quaternary ammonium ylides. This method is advantageous for generating stereochemically defined products under mild conditions.

Example synthesis :

  • Quaternary salt formation : 1,4-Dichlorobut-2-ene reacts with prop-2-yn-1-ol in the presence of triethylbenzylammonium chloride (phase-transfer catalyst), yielding 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene.
  • Ammonium salt preparation : Treatment with dimethylamine produces N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine.
  • Rearrangement : The ammonium salt undergoes Stevens 3,2-rearrangement in anhydrous diethyl ether, forming the target compound.

Critical Parameters

  • Base selection : Potassium tert-butoxide or sodium hydride are optimal for ylide formation.
  • Solvent system : Anhydrous ether or tetrahydrofuran prevents side reactions.
  • Temperature : Reactions proceed at −20°C to 25°C to control exothermicity.

Yield comparison :

Quaternary Salt Rearrangement Yield
N,N-Dimethyl derivative 85–90%
N-Benzyl derivative 78–82%

Delepine Reaction for Quaternary Salt Cleavage

Methodology

The Delepine reaction involves acidic hydrolysis of HMTA-derived quaternary salts to release primary amines. This method is highly efficient for producing 4-chlorobut-2-en-1-amine hydrochloride at scale.

Procedure :

  • Salt formation : (Z)-1,4-dichlorobut-2-ene and HMTA react in dichloromethane to form a quaternary ammonium bromide.
  • Acidic cleavage : Hydrolysis with 6 M hydrochloric acid in aqueous ethanol (1:1 v/v) at reflux liberates the amine hydrochloride.

Advantages and Limitations

  • Yield : >95% with minimal byproducts.
  • Challenges : Requires strict pH control to avoid decomposition.
  • Scalability : Demonstrated at multi-kilogram scale with 89–92% recovery efficiency.

Reaction conditions :

Parameter Value
HCl concentration 6 M
Temperature 80–100°C
Reaction time 2–4 hours

Comparative Analysis of Preparation Methods

Method Yield Scalability Cost Efficiency Stereochemical Control
Nucleophilic Substitution 92% High Moderate Limited
Stevens Rearrangement 85–90% Medium High Excellent
Delepine Reaction >95% High Low Moderate

Key insights :

  • Industrial preference : The Delepine reaction is favored for large-scale production due to high yields and simplicity.
  • Stereoselectivity : The Stevens Rearrangement offers superior control over double-bond geometry, critical for pharmaceutical applications.
  • Cost factors : HMTA-based methods require catalyst recovery to remain economically viable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chlorobut-2-en-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves protecting the amine group of (Z)-4-chlorobut-2-en-1-amine using tert-butoxycarbonyl (Boc) anhydride (Boc2O) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (iPr2NEt) as a base. After 6 hours at room temperature, the product is isolated via extraction and crystallization . Key variables include solvent choice (e.g., THF vs. dichloromethane), stoichiometry of Boc2O, and reaction time. Yield optimization requires monitoring by thin-layer chromatography (TLC) or NMR to detect intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Focus on the vinyl proton signals (δ 5.5–6.5 ppm for the double bond) and the NH3<sup>+</sup> protons (broad peaks at δ 7.5–8.5 ppm).
  • IR Spectroscopy : Confirm the presence of NH3<sup>+</sup> stretching (2500–3000 cm<sup>-1</sup>) and C-Cl bonds (550–850 cm<sup>-1</sup>).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between the molecular ion ([M+H]<sup>+</sup>) and potential fragmentation products.
  • Contradictions : Discrepancies in literature data may arise from solvent effects or salt form variations. Always report solvent and instrument parameters .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing the compound to elevated temperatures (40°C) and humidity (75% RH) for 1–2 weeks, monitoring degradation via HPLC or NMR. Use desiccants in storage vials and avoid prolonged exposure to light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, and how do steric/electronic factors influence outcomes?

  • Methodological Answer : The allylic chloride moiety undergoes SN2 reactions with strong nucleophiles (e.g., azides, thiols). However, steric hindrance from the adjacent amine group may favor elimination (E2) pathways. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, vary nucleophile strength and solvent polarity (e.g., DMSO vs. THF) to probe mechanistic shifts .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Data Validation : Replicate assays under standardized conditions (e.g., pH, temperature) using authenticated samples.
  • Meta-Analysis : Compare datasets across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (IC50 vs. Ki).
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify derivative configurations, as stereochemical errors may explain activity discrepancies .

Q. What advanced analytical strategies can quantify trace impurities in this compound, and how should limits be established for pharmacological studies?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile).
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from catalytic reactions).
  • Guidelines : Follow ICH Q3A/B thresholds (e.g., ≤0.1% for unidentified impurities) and justify limits based on toxicity studies .

Q. How does the hydrochloride salt form of 4-Chlorobut-2-en-1-amine impact its solubility and reactivity compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances water solubility via ionic interactions but may reduce nucleophilicity of the amine. Compare solubility in DMSO, water, and ethanol using shake-flask methods. Reactivity differences can be assessed by monitoring reaction rates in protonated vs. free-base forms (e.g., using pH-controlled conditions) .

Data Contradiction Analysis

  • Example : Conflicting melting points (mp) in literature (e.g., 65–66°C vs. broader ranges) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify solvent content .

Methodological Best Practices

  • Peer-Reviewed Validation : Cite at least five recent (post-2015) peer-reviewed studies, prioritizing journals like The Journal of Organic Chemistry or ACS Omega .
  • Ethical Reporting : Disclose synthetic yields, purity data, and failed experiments to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.